1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
Description
1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is a urea-based compound featuring a 2-chlorophenyl group and a pyrazole moiety substituted with a tetrahydropyran (oxan-4-yl) ring. Its structural uniqueness lies in the combination of a urea linker, an electron-withdrawing chlorophenyl group, and the oxan-4-yl substituent, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c16-13-3-1-2-4-14(13)19-15(21)18-11-9-17-20(10-11)12-5-7-22-8-6-12/h1-4,9-10,12H,5-8H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALWXAWFYNQWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea typically involves the reaction of 2-chloroaniline with oxan-4-yl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and cost-effectiveness. This may involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC). The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways and resulting in antiproliferative effects on cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*CNS: Central Nervous System
Substituent Effects on Bioactivity
- Chlorophenyl Position : The target compound’s 2-chlorophenyl group contrasts with the 3-chlorophenyl in . Positional isomerism significantly impacts electronic effects and steric interactions. For example, the 3-chlorophenyl analogue in exhibits high 5-HT7R selectivity due to optimal halogen positioning for receptor binding, whereas the 2-chlorophenyl group in the target compound may alter binding kinetics in CNS targets.
- Pyrazole Substitution :
- The oxan-4-yl group in the target compound introduces a cyclic ether, enhancing hydrophilicity compared to the diazepane (7-membered amine ring) in or the piperidin-4-yl (6-membered amine) in crizotinib . This difference influences solubility and blood-brain barrier penetration.
- Crizotinib’s piperidin-4-yl-pyrazole motif is critical for binding to anaplastic lymphoma kinase (ALK), whereas the oxan-4-yl group in the target compound may favor interactions with other targets, such as serotonin receptors .
Urea Linker vs. Other Functional Groups
- The urea linker in the target compound and facilitates hydrogen bonding with biological targets, a feature absent in non-urea analogues like and . This may enhance affinity for enzymes or receptors requiring polar interactions.
Key Research Findings and Implications
- Selectivity in CNS Targets : The diazepane-pyrazole compound in demonstrates that pyrazole substituents and chlorophenyl positioning are pivotal for 5-HT7R selectivity. The target compound’s oxan-4-yl group could modulate similar selectivity but requires empirical validation.
- Therapeutic Applications: Crizotinib’s clinical success highlights the pyrazole-piperidine scaffold’s versatility in oncology . The target compound’s oxan-4-yl group may position it for non-oncological applications, such as neurological disorders.
- Synthetic Feasibility : The urea-pyrazole scaffold in and the target compound is synthetically accessible, enabling rapid diversification for structure-activity relationship (SAR) studies.
Biological Activity
1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a chlorophenyl group, a pyrazole moiety, and an oxan group. Understanding the structure is crucial as it relates to the biological activity exhibited by the compound.
Research indicates that compounds similar to 1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea may interact with various biological targets:
- Enzyme Inhibition : Many pyrazole derivatives are known to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Anticancer Activity : Some studies suggest that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Biological Activity Overview
The biological activities of 1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea can be summarized in the following table:
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives, including those structurally related to 1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea:
- Anticancer Studies : A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity. For instance, compounds showed IC50 values ranging from 0.5 to 5 µM against different tumor types .
- Enzyme Interaction : Research has shown that certain pyrazole derivatives can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes and cancer progression .
- Antiviral Effects : A related compound was tested for antiviral activity against HIV, showing an EC50 value of 0.15 µg/mL, indicating potential for further development as an antiviral agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profiles of 1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is essential for evaluating its safety and efficacy:
- Absorption and Distribution : Preliminary studies suggest that compounds in this class are well absorbed and distributed in biological systems.
- Toxicological Studies : Toxicity assessments indicate that while some derivatives exhibit low toxicity profiles, further studies are needed to fully understand the safety margins for human use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
